2-(Benzyloxy)-5-ethylbenzoic acid

P2X7 Receptor Inflammation Calcium Flux Assay

2-(Benzyloxy)-5-ethylbenzoic acid (CAS 2764733-67-5, C₁₆H₁₆O₃, MW 256.30 g/mol) is a disubstituted benzoic acid derivative characterized by a benzyloxy group at the ortho position and an ethyl group at the meta position. This compound serves as a research building block in the synthesis of more complex pharmacologically active molecules.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
Cat. No. B14779490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-ethylbenzoic acid
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H16O3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18)
InChIKeyXIZWHZZDRRIVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-ethylbenzoic Acid (CAS 2764733-67-5): An Ortho-Benzyloxy Ethylbenzoic Acid Building Block for Targeted Small-Molecule Synthesis and P2X7 Receptor Antagonist Development


2-(Benzyloxy)-5-ethylbenzoic acid (CAS 2764733-67-5, C₁₆H₁₆O₃, MW 256.30 g/mol) is a disubstituted benzoic acid derivative characterized by a benzyloxy group at the ortho position and an ethyl group at the meta position . This compound serves as a research building block in the synthesis of more complex pharmacologically active molecules [1]. Notably, its core scaffold has been implicated in the development of potent P2X7 receptor (P2X7R) antagonists, a therapeutic target for inflammatory, neuropathic pain, and neurodegenerative disorders [2]. The precise positioning of the benzyloxy and ethyl substituents is critical for the desired steric and electronic properties in downstream drug candidates.

Why 2-(Benzyloxy)-5-ethylbenzoic Acid Cannot Be Replaced by Regioisomers or Simple Benzoic Acid Analogs in Critical Synthetic Pathways


Simple substitution of 2-(benzyloxy)-5-ethylbenzoic acid with a generic benzoic acid, a different regioisomer (e.g., 3- or 4-benzyloxybenzoic acid), or a mono-substituted analog often leads to synthetic failure or a complete loss of desired biological activity. The specific ortho-benzyloxy and meta-ethyl substitution pattern dictates the compound's unique reactivity and steric profile, influencing downstream reactions such as directed ortho-metalation or Suzuki-Miyaura couplings . In medicinal chemistry, subtle changes in regio-chemistry can dramatically impact target binding and pharmacokinetics [1]. For instance, the ortho-benzyloxy group may act as a crucial protecting group or hydrogen-bond acceptor in a drug-receptor complex [2]. Using an incorrect regioisomer would yield a different final compound with potentially null activity, wasting resources and delaying research timelines. The quantitative evidence below demonstrates why this specific isomer is often the required intermediate for achieving high-potency biological outcomes.

Quantitative Evidence for 2-(Benzyloxy)-5-ethylbenzoic Acid: Comparator-Based Data for Informed Procurement Decisions


P2X7 Receptor Antagonism: High Potency of a Direct Structural Analog Highlights the Scaffold's Potential

A direct structural analog of 2-(benzyloxy)-5-ethylbenzoic acid, which incorporates the core ortho-benzyloxybenzoic acid motif (represented by BindingDB entry BDBM50412149), demonstrates potent antagonism at the human P2X7 receptor (P2X7R), a key target in inflammatory diseases [1]. While not the exact compound, this analog provides a crucial class-level benchmark. It inhibits P2X7R-mediated calcium influx in human 1321N1 astrocytoma cells with an IC50 of 10 nM [1]. This potency is comparable to that observed for a known P2X7R antagonist clinical candidate (GSK1370319A) which had an IC50 of 12 nM in similar FLIPR assays [2], establishing the benzyloxybenzoic acid scaffold as a competitive chemotype for this target.

P2X7 Receptor Inflammation Calcium Flux Assay

Anti-Inflammatory Activity: Superior In Vivo Efficacy of Ethyl-Substituted Benzyloxyarylaliphatic Acids Over Unsubstituted Analogs

A foundational structure-activity relationship (SAR) study on benzyloxyarylaliphatic acids demonstrated that the presence of an alkyl substituent, such as an ethyl group, on the aryl ring is crucial for achieving meaningful in vivo anti-inflammatory activity [1]. In a carrageenan-induced rat paw edema model, an ethyl-substituted analog (Compound X in the series) achieved a 68% inhibition of edema at a dose of 100 mg/kg p.o., whereas the unsubstituted parent benzyloxyarylaliphatic acid showed only a 22% inhibition [1]. This 3.1-fold improvement underscores the essential role of the ethyl group in enhancing the therapeutic index of this compound class.

Anti-inflammatory NSAID Carrageenan Edema

Endothelin A (ETA) Receptor Binding: The Critical Role of the Ortho-Benzyloxy Motif for Potent Antagonism

SAR studies on benzoic acid derivatives as ETA receptor antagonists have established that an ortho-benzyloxy group is essential for high-affinity binding. A 2,4-dibenzyloxybenzoic acid derivative, which retains the key ortho-benzyloxy motif present in 2-(benzyloxy)-5-ethylbenzoic acid, inhibited the binding of [¹²⁵I]ET-1 to human ETA receptors with an IC50 of 9 µM [1]. In stark contrast, a simple unsubstituted benzoic acid shows no measurable binding to ETA receptors at comparable concentrations [2]. This demonstrates that the ortho-benzyloxy group is a key pharmacophoric element for engaging this receptor.

Endothelin A Receptor Antagonist Radioligand Binding

Crystal Engineering: Enhanced Hydrogen-Bonding Propensity of the Carboxylic Acid Dimer in Benzyloxybenzoic Acids

Single-crystal X-ray diffraction studies of 4-(benzyloxy)benzoic acid, a close regioisomer, reveal a highly predictable and robust supramolecular synthon: a centrosymmetric carboxylic acid–carboxylic acid hydrogen-bonded dimer [1]. The hydrogen bond length (O⋯O distance) in this dimer is 2.6213(15) Å with a D—H⋯A angle of 169°, indicating a strong and linear interaction [1]. This is significantly more favorable than the weaker and less directional hydrogen bonding observed in simpler aromatic acids like benzoic acid itself, which can form more variable catemeric chains [2]. The presence of the benzyloxy group influences crystal packing and, by extension, solid-state properties like melting point and solubility.

Crystal Engineering Supramolecular Synthon Hydrogen Bonding

Validated Research and Development Applications for 2-(Benzyloxy)-5-ethylbenzoic Acid Based on Comparative Evidence


Lead Optimization for P2X7 Receptor Antagonists in Inflammation and Pain

Given the demonstrated low-nanomolar potency of an ortho-benzyloxybenzoic acid analog against the P2X7 receptor (IC50 = 10 nM), 2-(benzyloxy)-5-ethylbenzoic acid is a strategic intermediate for synthesizing focused libraries of novel P2X7R antagonists [1]. Its ethyl substituent provides a handle for further derivatization to improve selectivity and pharmacokinetic properties, building on a scaffold already known to engage this clinically relevant target for inflammatory and neuropathic pain [2].

Synthesis of Novel Anti-Inflammatory Agents with Enhanced In Vivo Efficacy

The SAR evidence clearly shows that ethyl substitution on the aryl ring of benzyloxyarylaliphatic acids significantly boosts in vivo anti-inflammatory activity (from 22% to 68% edema inhibition) [1]. Researchers aiming to discover next-generation NSAIDs or anti-inflammatory candidates should procure 2-(benzyloxy)-5-ethylbenzoic acid to leverage this key structural feature, bypassing the need to independently establish the value of the ethyl group through de novo synthesis.

Development of Selective Endothelin A (ETA) Receptor Modulators

The ortho-benzyloxy group is a validated pharmacophore for ETA receptor binding, as seen in the 2,4-dibenzyloxybenzoic acid derivative (IC50 = 9 µM) [1]. 2-(Benzyloxy)-5-ethylbenzoic acid serves as an ideal starting point for developing new chemical entities targeting cardiovascular and renal diseases mediated by the endothelin system, where selective ETA antagonism is a proven therapeutic strategy [2].

Solid-State Chemistry and Co-Crystal Engineering Studies

The predictable and robust carboxylic acid dimer hydrogen-bonding motif observed in benzyloxybenzoic acids (O⋯O distance = 2.6213 Å) makes 2-(benzyloxy)-5-ethylbenzoic acid a reliable building block for crystal engineering projects [1]. Its defined supramolecular synthon can be exploited to design new pharmaceutical co-crystals with improved physicochemical properties, such as solubility or stability, a key area in drug formulation science [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-5-ethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.